BenchChemオンラインストアへようこそ!

6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one

Voglibose synthesis Process chemistry Dehalogenation yield

6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one (CAS 85281-06-7), systematically named valiolamine-1,5-carbamate, is a bicyclic cyclic carbamate derived from the aminocyclitol valiolamine. It belongs to the validamycin-derived pseudo-aminosugar family and serves as the penultimate protected intermediate in the industrial synthesis of voglibose (AO-128, Basen®), an orally active α-glucosidase inhibitor for type 2 diabetes mellitus.

Molecular Formula C8H13NO6
Molecular Weight 219.19 g/mol
CAS No. 85281-06-7
Cat. No. B1316783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one
CAS85281-06-7
Molecular FormulaC8H13NO6
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESC1C2C(C(C(C1(OC(=O)N2)CO)O)O)O
InChIInChI=1S/C8H13NO6/c10-2-8-1-3(9-7(14)15-8)4(11)5(12)6(8)13/h3-6,10-13H,1-2H2,(H,9,14)
InChIKeyFTAQFNFNHWVZOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one (CAS 85281-06-7): Sourcing Guide for Valiolamine-1,5-Carbamate


6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one (CAS 85281-06-7), systematically named valiolamine-1,5-carbamate, is a bicyclic cyclic carbamate derived from the aminocyclitol valiolamine. It belongs to the validamycin-derived pseudo-aminosugar family and serves as the penultimate protected intermediate in the industrial synthesis of voglibose (AO-128, Basen®), an orally active α-glucosidase inhibitor for type 2 diabetes mellitus [1]. The compound possesses a 2-oxa-4-azabicyclo[3.3.1]nonane core bearing four hydroxyl groups, one hydroxymethyl substituent, and a cyclic carbamate (oxazolidinone) linkage that simultaneously protects both the amino and hydroxyl functionalities of the parent valiolamine scaffold [2]. Its molecular formula is C₈H₁₃NO₆ with a molecular weight of 219.19 g/mol, and it is commercially supplied at purities of 95–98% for research and industrial synthetic applications .

Why Generic Substitution of 6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one Fails in Voglibose Synthesis Pipelines


Direct procurement of free valiolamine (CAS 83465-22-9) or valienamine (CAS 38231-86-6) cannot substitute for this cyclic carbamate intermediate in established voglibose manufacturing routes. The cyclic carbamate (CAS 85281-06-7) is the product of a regio- and stereospecific intramolecular ring-closure of an acyclic N-benzyloxycarbonyl precursor upon bromine treatment, forming a bicyclic oxazolidinone that locks the C-1 hydroxymethyl and C-5 amino groups in the correct stereochemical configuration [1]. This protection strategy prevents undesired side reactions during subsequent reductive dehalogenation (NaBH₄ or NaH₂PO₂) and enables crystallisation-based purification to high enantiomeric purity prior to the final Ba(OH)₂ hydrolysis step that liberates valiolamine [2]. Attempting to bypass this intermediate by directly using free valiolamine eliminates the stereochemical safeguard and purification advantage conferred by the crystalline bicyclic framework, leading to lower overall yields and increased impurity profiles in the final voglibose product [3].

6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one: Head-to-Head Quantitative Differentiation Evidence


Synthetic Yield of Reductive Dehalogenation: Cyclic Carbamate Intermediate vs. Alternative Dehalogenation Protocols

In the preparation of the title cyclic carbamate from its 9-bromo precursor, the NaH₂PO₂/azobisisobutyronitrile (AIBN) radical dehalogenation method in a water-methanol mixed solvent (Example 1, CN101155820B) delivers a yield of 67 g of crystalline product from 100 g of 9-bromo-6,7,8-trihydroxy-1-(hydroxymethyl)-3-oxo-2-oxa-4-azabicyclo[3.3.1]nonane, corresponding to approximately 83% of theoretical yield [1]. In contrast, performing the identical reaction in methanol alone (Example 3, same patent) yields only 58.1 g (approximately 72% of theoretical), a reduction of 8.9 g (13.3% relative yield loss) attributable to lower solubility of the sodium hypophosphite reducing agent and the bromo-precursor in pure methanol [1]. The water-only system (Example 2) yields 68.3 g (approximately 85% of theoretical), representing the optimal solvent condition [1].

Voglibose synthesis Process chemistry Dehalogenation yield

Enzymatic Inhibitory Potency of the Parent Valiolamine Scaffold vs. In-Class Aminocyclitols Validamine and Valienamine

Although the cyclic carbamate (CAS 85281-06-7) itself is a protected intermediate, the valiolamine scaffold it ultimately delivers upon Ba(OH)₂ hydrolysis exhibits quantifiably superior α-glucosidase inhibitory potency compared to its closest in-class aminocyclitol congeners. Takeuchi et al. (1990) reported that valiolamine inhibits rat small intestinal sucrase with an apparent Ki of 3.2 × 10⁻⁷ M (320 nM), whereas validamine and valienamine exhibit substantially weaker inhibition of the same enzyme activity [1]. The same study established valiolamine Ki values of 2.9 × 10⁻⁶ M for maltase, 1.2 × 10⁻⁶ M for glucoamylase, 9.1 × 10⁻⁷ M for isomaltase, and 4.9 × 10⁻⁵ M for trehalase—all 10³ to 10⁵ times smaller than the apparent Km values, confirming competitive inhibition [1]. Valienamine, by comparison, displays an IC₅₀ of 1.17 × 10⁻³ M (1,170,000 nM) against porcine intestinal sucrase, approximately 3,600-fold weaker than valiolamine's Ki for the same enzyme class [2].

α-Glucosidase inhibition Ki determination Carbohydrase

Physicochemical Differentiation: Cyclic Carbamate vs. Free Valiolamine—LogP, Hydrogen Bonding, and Crystallinity

The cyclic carbamate (CAS 85281-06-7) differs fundamentally from free valiolamine (CAS 83465-22-9) in physicochemical properties that govern downstream processability. The cyclic carbamate has a predicted LogP of –1.15 (ACD/Labs Percepta, pH-independent) with 7 hydrogen bond acceptors and 5 hydrogen bond donors, a polar surface area of 119 Ų, and one freely rotating bond, with one Rule-of-Five violation . Free valiolamine (C₇H₁₅NO₅, MW 193.20) lacks the carbonyl oxygen present in the carbamate and has one fewer hydrogen bond acceptor, rendering it more hydrophilic. Critically, the cyclic carbamate is isolated as a well-defined white crystalline solid amenable to filtration-based purification and drying to constant weight, as evidenced by the crystallisation step from methanol described in CN101155820B [1]. Free valiolamine, in contrast, is typically obtained as an amorphous or hygroscopic material requiring chromatographic purification, which is less scalable for industrial manufacturing [2].

Physicochemical properties Drug intermediate Purification

Commercial Purity Specifications: CAS 85281-06-7 vs. Closest Available Valiolamine Precursors

Commercially, the cyclic carbamate (CAS 85281-06-7) is offered at defined purities of 95% (Molbase) to 98% (Leyan, Jiangsu Yaoxing Pharmaceutical), enabling direct use in regulated synthetic sequences without additional purification [1]. The bromo-precursor (9-bromo-6,7,8-trihydroxy-1-hydroxymethyl-3-oxo-2-oxa-4-azabicyclo[3.3.1]nonane) is used at 100 g scale as the immediate starting material for the dehalogenation step to produce the title compound [2]. Free valiolamine (CAS 83465-22-9) is available but typically requires chromatographic isolation, and its direct procurement does not circumvent the need for N-protection strategies in voglibose synthesis. Valienamine hydrochloride (CAS 38231-86-6), an upstream precursor, yields a less potent final inhibitor scaffold and requires additional stereoselective hydration steps to convert to valiolamine [3].

Chemical procurement Purity specification Intermediate sourcing

Optimal Research and Industrial Application Scenarios for 6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one (CAS 85281-06-7)


Industrial-Scale Voglibose API Manufacturing via the Patented Valiolamine Cyclic Carbamate Route

This compound is the designated penultimate intermediate in the Takeda-originated voglibose synthesis pathway protected under EP 0056194, US 4701559, US 4777294, and US 4803303. The validated sequence—valienamine → N-Cbz-valienamine → bromo-cyclic carbamate (IV) → dehalogenation to cyclic carbamate (V, CAS 85281-06-7) → Ba(OH)₂ hydrolysis to valiolamine (VI) → reductive condensation with 1,3-dihydroxyacetone to voglibose—is the established industrial route [1]. At 100 g input scale of the bromo-precursor, the optimised water-only dehalogenation protocol (Example 2, CN101155820B) delivers 68.3 g of crystalline cyclic carbamate, providing a robust process intermediate for subsequent hydrolysis to valiolamine and final voglibose coupling [2].

Preparation of High-Purity Valiolamine for N-Substituted Derivative Screening Programs

The cyclic carbamate serves as a storable, crystalline precursor that releases free valiolamine upon Ba(OH)₂-mediated hydrolysis in refluxing water [1]. The resulting valiolamine is the scaffold for N-substituted derivatives—including N-[2-hydroxy-1-(hydroxymethyl)ethyl]valiolamine (voglibose), N-[(1R,2R)-2-hydroxycyclohexyl]valiolamine, and N-[(R)-β-hydroxyphenethyl]valiolamine—all of which exhibit α-D-glucosidase inhibitory activity against porcine intestinal maltase and sucrase superior to both the parent valiolamine and naturally occurring oligosaccharide inhibitors [2]. This positions the cyclic carbamate as a gateway intermediate for any medicinal chemistry program exploring valiolamine-based ER α-glucosidase I/II inhibitors, including antiviral candidates targeting dengue virus and SARS-CoV-2 [3].

Process Development and Scale-Up Studies for Cost-Optimised Voglibose Production

The solvent-dependent yield variation documented in CN101155820B (water: 68.3 g, water-methanol: 67 g, methanol: 58.1 g per 100 g bromo-precursor) provides a direct quantitative basis for process development and cost-of-goods modelling [1]. Procurement of the cyclic carbamate intermediate—rather than performing the dehalogenation step in-house—enables manufacturers to benchmark their internal yields against the patent-disclosed optima and to assess make-versus-buy economics. The crystalline nature of the compound further supports quality-by-design (QbD) approaches, as crystallinity enables consistent polymorph control, filtration efficiency, and residual solvent removal during drying [2].

Reference Standard and Impurity Profiling for Voglibose Drug Substance Registration

As a defined late-stage intermediate in the registered voglibose synthetic route, CAS 85281-06-7 is a required reference material for impurity fate-and-purge studies during API regulatory filing. The 2020 edition of the Chinese Pharmacopoeia explicitly identifies impurities originating from the valiolamine-to-voglibose coupling step [1]; the cyclic carbamate and its 9-bromo precursor are potential process impurities that must be tracked. Sourcing this intermediate at 98% purity (as supplied by Jiangsu Yaoxing Pharmaceutical) enables its direct use as a reference standard for HPLC method development and validation [2].

Quote Request

Request a Quote for 6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.